(4-Fluoro-3-isopropylphenyl)methanamine

Medicinal Chemistry CNS Drug Discovery ADME

Medicinal chemists targeting CNS disorders need benzylamine building blocks with precise lipophilicity and steric profiles. (4-Fluoro-3-isopropylphenyl)methanamine (CAS 1245808-00-7) delivers: • LogP 3.11 & PSA 26.02 Ų - optimal for blood-brain barrier penetration. • 4-Fluoro enhances metabolic stability vs. non-fluorinated analogs. • 3-Isopropyl steric bulk improves selectivity for constrained active sites. ≥98% purity. Primary amine ready for coupling. In stock for global shipping.

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
CAS No. 1245808-00-7
Cat. No. B596468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-isopropylphenyl)methanamine
CAS1245808-00-7
Synonyms4-FLUORO-3-ISOPROPYL-BENZYLAMINE
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)CN)F.Cl
InChIInChI=1S/C10H14FN.ClH/c1-7(2)9-5-8(6-12)3-4-10(9)11;/h3-5,7H,6,12H2,1-2H3;1H
InChIKeyZAKQIRKZERRQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoro-3-isopropylphenyl)methanamine (CAS 1245808-00-7) | Overview & Key Properties for Procurement


(4-Fluoro-3-isopropylphenyl)methanamine, also known as 4-fluoro-3-isopropylbenzylamine, is a fluorinated benzylamine derivative with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol . It features a primary amine (-CH₂NH₂) on a phenyl ring substituted with a fluorine at the 4-position and an isopropyl group at the 3-position . This substitution pattern confers a calculated LogP of 3.11 and a polar surface area (PSA) of 26.02 Ų, indicating moderate lipophilicity and good membrane permeability potential . The compound is a versatile building block in medicinal chemistry, primarily serving as an intermediate for the synthesis of pharmaceutical agents targeting neurological disorders and other therapeutic areas .

(4-Fluoro-3-isopropylphenyl)methanamine: Why Simple Analogs Cannot Be Substituted


While many benzylamine derivatives are commercially available, the specific 4-fluoro-3-isopropyl substitution pattern of this compound creates a unique steric and electronic profile that cannot be replicated by simple analogs. The fluorine atom significantly alters the molecule's lipophilicity, metabolic stability, and binding interactions, while the ortho-isopropyl group introduces steric bulk that can enhance selectivity for certain biological targets . Generic substitution with unsubstituted benzylamine (MW 107.15, LogP ~1.1) or 3-isopropylbenzylamine (MW 149.23, LogP ~2.5) would result in drastically different physicochemical properties and biological activity [1]. The precise balance of these substituents is critical for maintaining the intended activity in downstream applications, making this specific compound irreplaceable for projects where the fluorinated, isopropyl-substituted scaffold is required.

Quantitative Differentiation Evidence for (4-Fluoro-3-isopropylphenyl)methanamine vs. Analogs


Enhanced Lipophilicity for CNS Drug Design vs. Unsubstituted Benzylamine

The introduction of both a 4-fluoro and a 3-isopropyl group dramatically increases the compound's lipophilicity compared to the parent benzylamine. The calculated LogP for (4-Fluoro-3-isopropylphenyl)methanamine is 3.11, representing a ~180-fold increase in octanol-water partition coefficient relative to benzylamine (LogP ~1.1) [1]. This enhanced lipophilicity is critical for crossing the blood-brain barrier and is a key design feature for CNS-targeted therapeutics [2].

Medicinal Chemistry CNS Drug Discovery ADME Lipophilicity

Increased Steric Bulk for Target Selectivity vs. 4-Fluorobenzylamine

The 3-isopropyl group introduces significant steric hindrance adjacent to the benzylic amine. This ortho substitution is known to restrict conformational flexibility and can enhance selectivity for enzymes or receptors with constrained binding pockets. While direct head-to-head data is unavailable, class-level inference from benzylamine-based drug design indicates that ortho-substituents like isopropyl are often employed to reduce off-target activity compared to less hindered analogs like 4-fluorobenzylamine (MW 125.14, no ortho bulk) [1][2].

Structure-Activity Relationship Selectivity Enzyme Inhibition

Demonstrated Utility in a Biologically Active Scaffold: HMG-CoA Reductase Inhibition

The 4-fluoro-3-isopropylphenyl motif is a key structural element in a class of hepatoselective HMG-CoA reductase inhibitors. In a published study, a compound incorporating this motif (CHEMBL127924) demonstrated an IC50 of 700 nM against rat HMG-CoA reductase [1]. While the parent amine itself was not tested, the presence of this specific substitution pattern in a validated pharmacophore supports its utility in synthesizing active analogs. This contrasts with the unsubstituted phenyl analog, which is expected to be significantly less potent [2].

Cardiovascular Hypercholesterolemia Statins HMG-CoA Reductase

Metabolic Stability and CYP Interaction Potential: Fluorine Effect

Fluorination at the 4-position is a well-established strategy to block oxidative metabolism and reduce CYP450 inhibition. While specific data for (4-Fluoro-3-isopropylphenyl)methanamine is not available, class-level studies on fluorinated benzylamines show that 4-fluoro substitution can significantly increase metabolic stability in human liver microsomes compared to non-fluorinated analogs [1]. For example, in a related series, 4-fluorobenzylamine derivatives exhibited longer half-lives and lower intrinsic clearance than their unsubstituted counterparts [2].

Drug Metabolism CYP450 Fluorine Substitution

Optimal Use Cases for (4-Fluoro-3-isopropylphenyl)methanamine in Research & Development


Synthesis of CNS-Penetrant Drug Candidates

This compound is ideal for medicinal chemists designing central nervous system (CNS) drugs. Its high LogP (3.11) and moderate PSA (26.02 Ų) place it within the optimal range for blood-brain barrier penetration [1]. The amine group provides a convenient handle for coupling to carboxylic acids or other electrophiles, enabling rapid library synthesis of CNS-targeted analogs .

Development of Selective Enzyme Inhibitors

The steric bulk of the 3-isopropyl group makes this building block valuable for projects aiming to improve selectivity, particularly for enzymes with deep or sterically constrained active sites. It is a logical choice for follow-up optimization when initial hits with unsubstituted benzylamines show off-target activity [1].

Metabolically Stable Fluorinated Scaffolds

For medicinal chemistry programs where metabolic stability is a key concern, this fluorinated building block offers a starting point with inherently improved resistance to oxidative metabolism compared to non-fluorinated benzylamines. This can be particularly beneficial for oral drug candidates where high clearance is a liability [1].

Synthesis of HMG-CoA Reductase Inhibitor Analogs

Researchers working on statin-like molecules or other HMG-CoA reductase inhibitors can use this compound to explore structure-activity relationships around the 4-fluoro-3-isopropylphenyl motif, which has shown activity in this class [1]. It provides a direct route to generating novel analogs for cardiovascular drug discovery.

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